1-Amino-3-methylidenecyclobutane-1-carboxylic acid
Overview
Description
1-Amino-3-methylidenecyclobutane-1-carboxylic acid is a unique organic compound with the molecular formula C6H9NO2 . This compound features a cyclobutane ring substituted with an amino group, a methylene group, and a carboxylic acid group. Its structure imparts distinct chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1-Amino-3-methylidenecyclobutane-1-carboxylic acid can be achieved through several routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . These methods provide efficient pathways to obtain the desired compound with high purity.
Chemical Reactions Analysis
1-Amino-3-methylidenecyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Scientific Research Applications
1-Amino-3-methylidenecyclobutane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its use in developing new pharmaceuticals with therapeutic properties.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Amino-3-methylidenecyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site, thereby blocking substrate access. The pathways involved may include inhibition of metabolic enzymes or modulation of receptor activity .
Comparison with Similar Compounds
1-Amino-3-methylidenecyclobutane-1-carboxylic acid can be compared with other cyclobutane-containing amino acids, such as 1-aminocyclopropanecarboxylic acid and its derivatives . These compounds share structural similarities but differ in their ring size and substituent groups, which influence their chemical reactivity and biological activity. The unique methylene group in this compound distinguishes it from its analogs, providing distinct properties and applications .
Properties
IUPAC Name |
1-amino-3-methylidenecyclobutane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-4-2-6(7,3-4)5(8)9/h1-3,7H2,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJKRFYLNFYKTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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